3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone
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Overview
Description
3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,3-dimethylphenyl group and a 4’-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with 4-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another synthetic route involves the use of Grignard reagents. In this method, 2,3-dimethylphenylmagnesium bromide is reacted with 4-methoxypropiophenone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of dry solvents such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with fuming sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dimethylphenyl)-2-butanone
- 3-(2,3-Dimethylphenyl)-4’-hydroxypropiophenone
- 3-(2,3-Dimethylphenyl)-4’-chloropropiophenone
Uniqueness
3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone is unique due to the presence of both the 2,3-dimethylphenyl and 4’-methoxy groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBVOKYNVYXAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644616 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-08-9 |
Source
|
Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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